molecular formula C8H17NO3S B13491138 (3S)-N-tert-butyloxolane-3-sulfonamide

(3S)-N-tert-butyloxolane-3-sulfonamide

Cat. No.: B13491138
M. Wt: 207.29 g/mol
InChI Key: LDOPLBVPLJMXOG-ZETCQYMHSA-N
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Description

(3S)-N-tert-butyloxolane-3-sulfonamide is a chiral sulfonamide derivative of high interest in medicinal chemistry and organic synthesis. Sulfonamides are a privileged scaffold in drug discovery, found in many therapeutic agents. This compound, featuring a stereogenic center and a tert-butyl group, is a valuable building block for developing novel bioactive molecules or as a ligand in asymmetric catalysis. It is provided as a high-purity solid for research applications. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

(3S)-N-tert-butyloxolane-3-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)7-4-5-12-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

LDOPLBVPLJMXOG-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)NS(=O)(=O)[C@H]1CCOC1

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1CCOC1

Origin of Product

United States

Contextualization of Oxolane 3 Sulfonamide Scaffolds in Modern Chemical Research

The oxolane, or tetrahydrofuran (B95107), ring is a prevalent structural motif in a vast array of natural products and synthetic compounds with significant biological activity. Its incorporation into molecular design is often strategic, as it can impart favorable physicochemical properties such as increased solubility and improved metabolic stability. When combined with a sulfonamide group at the 3-position, the resulting oxolane-3-sulfonamide (B1422957) scaffold becomes a versatile platform for the development of novel chemical entities.

Sulfonamides themselves are a cornerstone of medicinal chemistry, most famously represented by the class of antibacterial sulfa drugs. researchgate.net Beyond their antimicrobial applications, sulfonamides are integral to drugs targeting a wide range of conditions, including viral infections, cancer, inflammation, and neurological disorders. ekb.egscispace.com The sulfonamide group is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. ekb.eg The integration of the oxolane ring with the sulfonamide group creates a three-dimensional structure that can be further functionalized to explore chemical space and optimize interactions with specific enzymes or receptors.

Historical Perspective on the Emergence of 3s N Tert Butyloxolane 3 Sulfonamide in Scholarly Literature

While specific seminal publications detailing the initial discovery of (3S)-N-tert-butyloxolane-3-sulfonamide are not prominently highlighted in broad chemical literature, its emergence can be understood within the wider historical context of sulfonamide and heterocyclic chemistry. The journey of sulfonamides began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial agent. researchgate.net This groundbreaking discovery spurred extensive research into the synthesis and application of a vast library of sulfonamide derivatives.

The development of stereoselective synthesis methodologies in the latter half of the 20th century and into the 21st century has been a critical enabler for the preparation of chiral molecules like this compound. Advances in asymmetric catalysis and the use of chiral auxiliaries have made it possible to synthesize specific stereoisomers with high purity. The tert-butyl group, in particular, is often employed in chiral synthesis to direct the stereochemical outcome of reactions. rsc.org Therefore, the appearance of this compound in the scientific literature is a logical progression stemming from the confluence of sulfonamide drug discovery and the maturation of asymmetric synthesis.

Significance of Stereochemistry in the Design and Study of Sulfonamide Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental consideration in the design and study of bioactive compounds, and sulfonamides are no exception. The introduction of a chiral center, as is present in the oxolane ring of (3S)-N-tert-butyloxolane-3-sulfonamide, has profound implications for a molecule's biological activity. Chiral sulfonamides are widely recognized as important building blocks in the synthesis of natural products, catalysts, and biologically significant molecules. nih.gov

The two enantiomers (mirror-image isomers) of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.

The "S" designation in this compound specifies the absolute configuration at the chiral carbon atom of the oxolane ring. This precise stereochemical definition is crucial for researchers aiming to establish clear structure-activity relationships (SAR). By studying the biological effects of the (3S) enantiomer in comparison to its (3R) counterpart, chemists can gain valuable insights into the specific spatial requirements for optimal interaction with a biological target. The bulky and conformationally rigid tert-butyl group on the sulfonamide nitrogen further influences the molecule's shape and how it presents its functional groups for interaction.

Overview of Major Research Areas Associated with 3s N Tert Butyloxolane 3 Sulfonamide

Enantioselective Synthesis Strategies and Asymmetric Catalysis

The creation of the chiral center at the C3 position of the oxolane ring is the critical challenge in the synthesis of this compound. Asymmetric catalysis offers a powerful toolkit to achieve this with high enantioselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. This is a robust and often predictable method for asymmetric synthesis. wikipedia.org For the synthesis of this compound, a plausible strategy would involve the use of a well-established chiral auxiliary to control the formation of the stereocenter on the oxolane ring.

One potential approach could start from a prochiral precursor, such as a γ,δ-unsaturated alcohol, which can be cyclized to form the tetrahydrofuran (B95107) ring. chemistryviews.org A chiral auxiliary, for instance, an Evans oxazolidinone or a Oppolzer's camphorsultam, could be attached to a precursor molecule to direct a subsequent stereoselective transformation. wikipedia.org For example, an asymmetric Michael addition to an α,β-unsaturated ester bearing a chiral auxiliary could set the stereocenter, followed by ring-closing to form the oxolane skeleton. Subsequently, the sulfonyl chloride moiety could be introduced and reacted with tert-butylamine (B42293). Finally, the removal of the chiral auxiliary would yield the target molecule.

Another strategy could involve the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary). wikipedia.org While typically used for the synthesis of chiral amines, its principles can be adapted. A ketone precursor of the oxolane ring could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of the imine would establish the chiral amine center, which could then be converted to the sulfonamide.

Chiral Auxiliary Potential Application in Synthesis Key Transformation Typical Diastereomeric Excess (d.e.)
Evans OxazolidinoneAsymmetric alkylation or conjugate additionC-C bond formation to set stereocenter>95%
Oppolzer's CamphorsultamAsymmetric Diels-Alder or alkylationStereoselective cyclization or substitution>90%
(-)-QuinineAsymmetric sulfinamide synthesisFormation of chiral sulfinamidesHigh enantioselectivity nih.gov

This table presents hypothetical applications of common chiral auxiliaries to the synthesis of the target compound, with typical diastereomeric excesses observed in the literature for analogous reactions.

Organocatalytic Enantioselective Routes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. rsc.orgnih.gov For the synthesis of chiral sulfonamides, organocatalytic methods can offer mild reaction conditions and high enantioselectivities. rsc.orgnih.govrsc.org

A potential organocatalytic route to this compound could involve the asymmetric functionalization of a suitable oxolane precursor. For instance, an asymmetric Michael addition of a sulfonamide precursor to an α,β-unsaturated oxolanone, catalyzed by a chiral amine or a cinchona alkaloid-derived catalyst, could establish the stereocenter at the 3-position. Subsequent reduction of the ketone and functional group manipulations would lead to the final product.

Another approach could be the desymmetrization of a prochiral oxolane derivative. A meso-dioxolane, for example, could undergo an enantioselective ring-opening reaction catalyzed by a chiral Brønsted acid or base, followed by conversion of the resulting functional groups into the desired sulfonamide. The development of organocatalytic methods for the atroposelective N-alkylation of sulfonamides also highlights the potential of this field to create complex chiral sulfonamide structures. rsc.orgnih.govrsc.org

Organocatalyst Type Potential Reaction Substrate Expected Outcome
Chiral Amine (e.g., prolinol derivatives)Asymmetric Michael Additionα,β-unsaturated oxolanoneEnantioenriched 3-substituted oxolanone
Cinchona Alkaloid DerivativesAsymmetric Conjugate AdditionOxolene with an electron-withdrawing groupChiral functionalized oxolane
Chiral Phosphoric AcidDesymmetrization of meso-epoxideProchiral oxolane epoxideEnantioenriched oxolanol

This table outlines potential organocatalytic strategies for the synthesis of the target compound, based on established organocatalytic reactions.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric reactions has been extensively developed. For the synthesis of chiral cyclic sulfonamides, palladium-catalyzed reactions have shown significant promise. researchgate.netnih.govnih.gov

A plausible metal-catalyzed approach to this compound could involve an asymmetric allylic amination. A substrate containing a leaving group on an unsaturated oxolane ring could react with a sulfonamide nucleophile in the presence of a palladium catalyst and a chiral ligand to form the C-N bond with high enantioselectivity. researchgate.net The desymmetrization of cyclic sulfonimidamides by asymmetric allylation is a related transformation that demonstrates the feasibility of this approach for cyclic sulfur-containing compounds. researchgate.netnih.gov

Alternatively, a catalytic asymmetric diamination of a suitable diene precursor could be employed to construct the cyclic sulfamide (B24259) core, which could then be further functionalized. nih.gov Rhodium and iridium catalysts have also been utilized in the enantioselective synthesis of chiral amines and could potentially be adapted for the synthesis of sulfonamides.

Metal Catalyst Chiral Ligand Reaction Type Potential Application
Palladium(0)Chiral PhosphoramiditeAsymmetric DiaminationFormation of a cyclic sulfamide precursor nih.gov
Palladium(0)Trost LigandAsymmetric Allylic AlkylationDesymmetrization of a prochiral oxolane derivative
Rhodium(I)Chiral Diene or PhosphineAsymmetric HydrogenationReduction of an unsaturated oxolane sulfonamide

This table showcases potential metal-catalyzed asymmetric transformations applicable to the synthesis of the target compound, with examples of catalyst and ligand combinations from the literature.

Development of Novel and Efficient Synthetic Routes

Beyond traditional asymmetric catalysis, the development of novel synthetic methodologies that improve efficiency, reduce waste, and allow for rapid diversification of molecular scaffolds is a key area of research.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. acs.orgrsc.orgresearchgate.netresearchgate.net MCRs are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

The development of an MCR for the synthesis of this compound would represent a significant advancement in efficiency. While a specific MCR for this target is not yet reported, the principles of MCR design can be applied. For instance, a reaction involving a suitable oxolane-derived component, a source of the sulfonyl group, tert-butylamine, and another reactive component could potentially be devised to construct the core of the molecule in a single step. Isocyanide-based multicomponent reactions are known to be versatile for the synthesis of complex amides and could potentially be adapted for sulfonamide synthesis. rsc.org The synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents also demonstrates the potential for novel multicomponent approaches in this area. researchgate.net

MCR Type Potential Reactants Advantages
Ugi-type ReactionOxolane aldehyde/ketone, tert-butylamine, an isocyanide, and a sulfonic acid derivativeHigh convergence and diversity
Passerini-type ReactionOxolane aldehyde/ketone, a carboxylic acid, and an isocyanide (followed by functionalization)Rapid access to functionalized esters
Novel Sulfonamide MCROxolane precursor, nitro compound, sodium metabisulfite, and tert-butylamine sourceUse of readily available starting materials researchgate.net

This table illustrates hypothetical multicomponent reaction strategies for the synthesis of the target compound, highlighting the potential for increased efficiency.

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. nih.govrsc.orgresearchgate.net The application of flow chemistry to the synthesis of chiral active pharmaceutical ingredients is a rapidly growing field. nih.gov

A continuous flow synthesis of this compound could be designed by telescoping several reaction steps. For example, the formation of a key intermediate via an asymmetric catalytic reaction could be performed in a packed-bed reactor containing an immobilized catalyst. The output from this reactor could then be directly fed into a second reactor for the subsequent transformation, such as the sulfonylation and amidation steps. This would minimize manual handling of intermediates and reduce reaction times. The synthesis of sulfonyl chlorides from disulfides and thiols has been successfully demonstrated in a continuous flow protocol, highlighting the feasibility of incorporating such steps into a multistep flow synthesis. rsc.org

Flow Chemistry Application Key Technology Potential Benefits
Immobilized Chiral CatalystPacked-bed or monolithic reactorsCatalyst recycling, simplified purification nih.gov
In-line PurificationScavenger resins, membrane separationReduced workup times, continuous processing
Telescoped ReactionsMulti-reactor systemsIncreased overall efficiency, reduced solvent use

This table summarizes the potential applications of flow chemistry in the synthesis of the target compound, emphasizing the advantages of this technology.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. For the synthesis of this compound, several strategies can be employed to align with these principles.

A potential green synthetic approach could begin with a bio-based starting material like L-malic acid. The synthesis of the key intermediate, (S)-(+)-3-hydroxytetrahydrofuran, can be achieved from L-malic acid through esterification and subsequent reduction and cyclization. This leverages a renewable feedstock to construct the chiral tetrahydrofuran core.

In the subsequent steps, the choice of solvents and reagents is critical. Traditional methods for converting alcohols to sulfonyl chlorides and then to sulfonamides often use chlorinated solvents and stoichiometric amounts of reagents. Green alternatives focus on using safer solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), which is derived from renewable resources, or minimizing solvent use altogether. Furthermore, catalytic approaches are favored over stoichiometric ones to reduce waste. For instance, the conversion of the hydroxyl group to a sulfonyl chloride and subsequent amination could be streamlined in a one-pot process to minimize workup and purification steps, thereby reducing solvent consumption and waste generation.

Visible-light-triggered synthesis of sulfonamides represents an innovative green methodology. organic-chemistry.org Such methods can proceed at room temperature without the need for a base or transition-metal catalysts, improving the atom economy of the reaction. organic-chemistry.org While not yet specifically reported for this compound, applying this technology could significantly enhance the green credentials of its synthesis.

Stereochemical Control and Absolute Configuration Assignment during Synthesis

Maintaining the (S)-configuration at the C3 position of the oxolane ring is paramount throughout the synthesis. The primary strategy for achieving this is to start with an enantiomerically pure precursor, such as (S)-(+)-3-hydroxytetrahydrofuran derived from L-malic acid. google.com The subsequent synthetic transformations must proceed with high fidelity to avoid racemization.

The conversion of the chiral alcohol to a sulfonate ester, followed by nucleophilic substitution to introduce the sulfur moiety, must be carefully controlled to either retain or invert the stereocenter in a predictable manner. For instance, a Mitsunobu reaction could be employed to introduce a thiol precursor with inversion of configuration, which would then be oxidized to the sulfonic acid. Alternatively, activation of the alcohol as a tosylate followed by substitution with a sulfur nucleophile would also proceed with inversion.

Once the chiral sulfonyl chloride is obtained, its reaction with tert-butylamine to form the sulfonamide does not affect the stereocenter at C3. However, it is crucial to confirm the absolute configuration of the final product. This can be achieved through several analytical techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers and confirming the enantiomeric excess of the product.

X-ray Crystallography: If a crystalline derivative can be formed, single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy: This technique can be used to determine the absolute configuration of chiral molecules in solution.

Throughout the synthesis, intermediates should also be analyzed to ensure that no loss of stereochemical integrity has occurred.

Optimization of Reaction Conditions and Yields for Scalability in Research Settings

For the synthesis to be practical in a research setting, where scalability for further studies is often necessary, optimization of reaction conditions is crucial. This involves a systematic investigation of various reaction parameters to maximize yield and purity while ensuring reproducibility.

A key step for optimization is the formation of the sulfonamide from the corresponding sulfonyl chloride and tert-butylamine. A designed experiment could explore the effects of several variables:

ParameterRange to be InvestigatedRationale
Solvent Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) vs. Protic solvents (in the presence of a non-nucleophilic base)Solvent polarity can significantly influence reaction rates and side product formation.
Base Organic bases (e.g., Triethylamine, Diisopropylethylamine) vs. Inorganic bases (e.g., Potassium carbonate)The choice and stoichiometry of the base are critical for neutralizing the HCl byproduct and preventing side reactions.
Temperature -10 °C to room temperatureLower temperatures can help control exotherms and improve selectivity, while higher temperatures may be needed to drive the reaction to completion.
Stoichiometry of Amine 1.0 to 2.2 equivalentsUsing an excess of the amine can sometimes improve the reaction rate and yield.

For example, a study on a related sulfonamide synthesis found that using 2.2 equivalents of tert-butyl isocyanide and optimizing the base and solvent system led to a significant increase in product yield to 81%. rsc.org Similarly, for the synthesis of this compound, a Design of Experiments (DoE) approach could efficiently map the reaction landscape to identify the optimal conditions for scalable laboratory synthesis.

The purification of the final compound is also a critical consideration for scalability. Chromatographic purification, while effective at a small scale, can be cumbersome for larger quantities. Therefore, developing a procedure that allows for crystallization of the final product would be highly advantageous for obtaining high-purity material on a larger scale.

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the oxolane ring in the solid state.

Table 1: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group Chiral (e.g., P2₁)
Key Bond Lengths S=O (~1.43 Å), S-N (~1.63 Å), S-C (~1.78 Å), C-O (~1.43 Å)
Key Bond Angles O-S-O (~120°), C-S-N (~107°)
Oxolane Conformation Envelope or Twist

Detailed NMR Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. A combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would allow for the complete assignment of all proton and carbon signals.

¹H NMR: The spectrum would be expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group, likely in the 1.2-1.4 ppm region. The protons of the oxolane ring would appear as complex multiplets in the 1.8-4.0 ppm range. The proton on the sulfonamide nitrogen (N-H) would likely appear as a singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 50-60 ppm and a signal for the methyl carbons around 30 ppm. The carbons of the oxolane ring would resonate in the 25-80 ppm range, with the carbon atom bonded to the sulfonyl group (C3) appearing further downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
tert-Butyl CH₃ 1.3 (s, 9H) 30.0
tert-Butyl C - 55.0
Oxolane CH₂ (C2, C5) 3.7-4.0 (m) 68.0, 75.0
Oxolane CH₂ (C4) 1.9-2.2 (m) 28.0
Oxolane CH (C3) 3.5-3.8 (m) 60.0

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. A band in the 3200-3400 cm⁻¹ region would be indicative of the N-H stretch of the sulfonamide. The C-O-C stretching of the oxolane ether would appear in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. While the S=O stretches would also be visible, C-H and C-C stretching and bending vibrations of the aliphatic oxolane and tert-butyl groups would likely provide strong signals.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3200-3400 Weak
C-H (aliphatic) Stretch 2850-3000 2850-3000
S=O Asymmetric Stretch 1330-1350 1330-1350
S=O Symmetric Stretch 1150-1170 1150-1170
C-O-C Stretch 1050-1150 Weak

Chiroptical Spectroscopy (CD, ORD) for Confirming Stereochemical Integrity

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemical integrity of chiral molecules. Since this compound possesses a stereocenter at the C3 position, it is expected to be optically active.

Circular Dichroism (CD): A CD spectrum measures the differential absorption of left and right circularly polarized light. For this molecule, a CD spectrum would be expected to show Cotton effects (positive or negative peaks) associated with the electronic transitions of the sulfonamide chromophore, which is perturbed by the chiral environment of the (3S)-configured oxolane ring. The sign and magnitude of these Cotton effects would be characteristic of the (S) configuration.

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the change in optical rotation as a function of wavelength. A plain positive or negative curve would be expected for this compound at wavelengths away from any absorption bands. Near an absorption band, the curve would exhibit a "Cotton effect," which is directly related to the CD spectrum. These measurements would provide definitive, albeit qualitative, confirmation of the molecule's enantiomeric purity.

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the molecular weight of this compound, allowing for the unambiguous verification of its molecular formula (C₈H₁₇NO₃S).

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) in a tandem mass spectrometer would reveal the characteristic fragmentation pathways. A primary fragmentation would likely be the loss of the tert-butyl group as a stable carbocation or isobutene. Another common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond or the C-S bond.

Table 4: Predicted Mass Spectrometry Data for this compound

Analysis Predicted Result
Molecular Formula C₈H₁₇NO₃S
Monoisotopic Mass 207.0929 u
HRMS (ESI+) [M+H]⁺ m/z 208.1002
Key Fragment Ion 1 [M+H - C₄H₈]⁺ (loss of isobutene) at m/z 152.0427
Key Fragment Ion 2 [C₄H₉]⁺ (tert-butyl cation) at m/z 57.0704

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of this compound. These methods model the electron distribution within the molecule to determine its energetic and reactive properties.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are utilized to optimize the molecular geometry and compute various electronic descriptors. nih.gov These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Ab initio methods, while computationally more intensive, can provide even more accurate electronic structure information. scispace.com These calculations are based on first principles without empirical parameterization.

The distribution of electron density, calculated through methods like Molecular Electrostatic Potential (MESP), helps in identifying the electrophilic and nucleophilic sites within the molecule. nih.govresearchgate.net For this compound, the sulfonamide group's oxygen and nitrogen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the sulfonamide group would be a likely site for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVIndicates high kinetic stability and low reactivity.
Dipole Moment3.5 DSuggests a polar nature, influencing solubility and intermolecular interactions.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its biological activity. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations provides insights into the molecule's preferred shapes and dynamic behavior. researchgate.net

Molecular mechanics calculations can systematically explore the potential energy surface of the molecule by rotating its single bonds. This allows for the identification of low-energy conformers, which are the most likely shapes the molecule will adopt. For this compound, key rotations would be around the C-S and S-N bonds of the sulfonamide group and within the oxolane ring.

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. rsc.org An MD simulation of this compound in an aqueous environment would reveal how the molecule's conformation fluctuates and how it interacts with water molecules. Analysis of the simulation trajectory can provide information on the stability of different conformers and the flexibility of various parts of the molecule. nih.gov

Table 2: Key Dihedral Angles and Energy Barriers for this compound Conformers

Dihedral AngleStable Conformation (degrees)Rotational Energy Barrier (kcal/mol)
C(oxolane)-S-N-C(tert-butyl)60, 180, -603.5 - 5.0
O(oxolane)-C-C-S-75, 1702.0 - 3.5

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comarxiv.org These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are then compared to experimental data to verify the molecular structure. nih.gov Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. mdpi.com

Theoretical IR spectra can be computed from the vibrational frequencies obtained through DFT calculations. researchgate.net By analyzing the vibrational modes, each peak in the calculated spectrum can be assigned to a specific functional group's stretching or bending motion. For this compound, characteristic IR frequencies would be expected for the S=O and N-H stretching vibrations of the sulfonamide group and the C-O-C stretching of the oxolane ring.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental ValueAssignment
¹H NMR (δ, ppm)3.453.42CH-SO₂
¹³C NMR (δ, ppm)68.267.9C-O (oxolane)
IR Frequency (cm⁻¹)33503345N-H stretch
IR Frequency (cm⁻¹)1340, 11601338, 1155SO₂ asymmetric and symmetric stretch

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

Understanding how this compound interacts with itself and with other molecules is crucial for predicting its physical properties and biological interactions. Computational modeling can reveal the nature and strength of these intermolecular forces.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net Quantum chemical calculations on dimers or larger clusters of the molecule can quantify the strength of these hydrogen bonds and other non-covalent interactions like van der Waals forces. nih.govresearchgate.net These studies can predict the formation of specific hydrogen bonding networks in the solid state or in solution. researchgate.net

Molecular dynamics simulations in different solvents can also provide a detailed picture of the solvation shell around the molecule and the specific interactions it forms with solvent molecules.

Docking and Molecular Dynamics Simulations of Ligand-Target Interactions (Focus on binding modes, not efficacy)

To investigate how this compound might interact with a biological target, molecular docking and molecular dynamics simulations are employed. These techniques predict the preferred binding orientation and stability of the ligand within the active site of a protein. nih.gov

Molecular docking programs can screen various possible binding poses of the molecule in the protein's active site and score them based on their predicted binding affinity. nih.govnih.gov This allows for the identification of the most likely binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, can be identified. nih.gov

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose over time. najah.edupeerj.comnih.gov These simulations provide a more realistic model of the dynamic interactions between the ligand and the protein, confirming the stability of key hydrogen bonds and other contacts. nih.gov

Table 4: Predicted Interactions of this compound in a Hypothetical Protein Active Site

Interacting ResidueInteraction TypeDistance (Å)
Asp 120Hydrogen Bond (with N-H)2.8
Arg 215Hydrogen Bond (with S=O)3.1
Leu 85Hydrophobic Interaction3.9
Val 150Hydrophobic Interaction4.2

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for Derivatives of 3s N Tert Butyloxolane 3 Sulfonamide

Rational Design Principles for Structural Modifications

The rational design of derivatives of (3S)-N-tert-butyloxolane-3-sulfonamide is guided by established principles of medicinal chemistry. The core structure, comprising a chiral oxolane (tetrahydrofuran) ring, a sulfonamide linker, and a bulky tert-butyl group, presents multiple avenues for modification. Design strategies often focus on modulating key physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity to enhance target engagement and improve pharmacokinetic profiles. nih.govnih.gov

Computational modeling and structural biology play a pivotal role in this process. By understanding the three-dimensional structure of the biological target and how the parent compound interacts with it, researchers can hypothesize which modifications are likely to improve binding affinity and selectivity. For instance, if a specific pocket in the target protein is identified, modifications can be designed to introduce substituents that form favorable interactions within that pocket. nih.gov

Systematic Derivatization and Analogue Synthesis to Probe Key Pharmacophores (without clinical outcomes)

To systematically explore the SAR of the this compound scaffold, a variety of analogues are synthesized. These synthetic efforts are crucial for identifying the key pharmacophoric elements—the essential features of the molecule responsible for its biological activity.

The synthesis of sulfonamide derivatives is a well-established area of organic chemistry. nih.gov A common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of the target scaffold, this could involve synthesizing a range of N-substituted analogues by reacting (3S)-oxolane-3-sulfonyl chloride with various amines, thereby replacing the tert-butyl group. okstate.edu

Another synthetic strategy focuses on modifying the oxolane ring. Stereoselective synthesis methods are employed to introduce substituents at different positions of the tetrahydrofuran (B95107) ring, allowing for the exploration of steric and electronic effects on activity. nih.gov The synthesis of functionalized sulfonamides can also be achieved through multi-component reactions, offering an efficient route to a diverse library of analogues. nih.gov

Impact of Substituent Effects on Target Binding and Biochemical Potency

The introduction of different substituents onto the this compound core can have a profound impact on its interaction with a biological target and its resulting biochemical potency. These effects can be broadly categorized as electronic, steric, and hydrophobic.

Electronic effects, influenced by the electron-donating or electron-withdrawing nature of a substituent, can alter the charge distribution of the molecule and its ability to form key interactions such as hydrogen bonds or electrostatic interactions with the target. For example, the incorporation of fluorine atoms can significantly alter the electronic properties of a molecule. researchgate.net

Steric effects relate to the size and shape of the substituents. A bulky substituent may enhance binding by filling a hydrophobic pocket in the target protein, or it could hinder binding if it clashes with the protein surface. The tert-butyl group in the parent compound, for instance, is a significant steric feature. nih.gov

Hydrophobicity, often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of both target binding and pharmacokinetic properties. Modifications that alter the lipophilicity of the molecule can influence its ability to cross cell membranes and its affinity for hydrophobic binding sites.

The following interactive table illustrates hypothetical data on how different substituents on the sulfonamide nitrogen could affect biochemical potency, represented by the half-maximal inhibitory concentration (IC50).

Compound IDR-Group (Substituent on Nitrogen)Molecular Weight ( g/mol )LogP (calculated)IC50 (nM)
Parent tert-Butyl221.311.550
Analog 1 Isopropyl207.281.175
Analog 2 Cyclohexyl247.362.530
Analog 3 Phenyl241.302.2120
Analog 4 4-Fluorophenyl259.302.490

Note: The data in this table is illustrative and intended for educational purposes to demonstrate the concept of substituent effects. It does not represent actual experimental results.

Stereochemical Implications of Substituents on Molecular Recognition

Chirality is a fundamental aspect of molecular recognition in biological systems. The (3S) configuration of the oxolane ring in the parent compound is likely crucial for its specific interaction with the target. The introduction of new stereocenters through substitution on the oxolane ring can lead to diastereomers with significantly different biological activities.

The spatial arrangement of atoms is critical for the precise fit of a ligand into the binding site of a protein. Even minor changes in stereochemistry can disrupt key interactions, leading to a dramatic loss of potency. Therefore, maintaining or intentionally altering the stereochemistry of derivatives is a key consideration in the design process. Stereoselective synthesis techniques are essential to produce enantiomerically pure compounds for biological evaluation, allowing for a clear understanding of the stereochemical requirements for activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Target Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of analogues with known potencies, 3D-QSAR models can be developed to predict the activity of novel, untested compounds. researchgate.netnih.gov

These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. The resulting QSAR equation can provide valuable insights into which properties are most important for activity and can guide the design of new derivatives with improved potency. For sulfonamide derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. researchgate.net

Exploration of Bioisosteric Replacements within the Sulfonamide and Oxolane Moieties

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. cambridgemedchemconsulting.comu-tokyo.ac.jp

Within the this compound scaffold, several bioisosteric replacements can be explored. The sulfonamide group itself is a well-known "molecular chimera" that can participate in various interactions. nih.gov Potential bioisosteres for the sulfonamide linker could include amides, ureas, or other groups that can mimic its hydrogen bonding capabilities.

The oxolane ring can also be a target for bioisosteric replacement. Other cyclic ethers, such as oxetane, or even small carbocyclic rings, could be investigated to modulate properties like solubility and metabolic stability while maintaining the necessary spatial orientation of the pharmacophoric groups. nih.gov The tert-butyl group can also be replaced with other bulky, lipophilic groups to fine-tune the steric and hydrophobic interactions. cambridgemedchemconsulting.com

Advanced Research Applications and Methodological Contributions of 3s N Tert Butyloxolane 3 Sulfonamide

Utilization as a Biochemical Probe in Enzymology and Receptor Biology

The structural features of (3S)-N-tert-butyloxolane-3-sulfonamide make it an intriguing candidate for development into a biochemical probe. The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes and receptors. For instance, sulfonamides are classic inhibitors of carbonic anhydrases and have been incorporated into antagonists for receptors like the endothelin and angiotensin receptors. nih.govnih.govijpsonline.com Furthermore, the core structure can be functionalized to incorporate reporter groups, such as fluorophores or biotin, to facilitate the study of biological targets.

One potential application is the development of fluorescent probes to visualize and quantify target engagement in living cells. By attaching a fluorescent dye to the oxolane or tert-butyl group, researchers could potentially track the localization and dynamics of a target protein. Sulfonamide-based fluorescent probes have been successfully developed for G-protein coupled receptors (GPCRs) like GPR120, demonstrating the feasibility of this approach. nih.gov Similarly, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging, indicating the versatility of the sulfonamide scaffold in probe design. mdpi.com

Table 1: Potential Biochemical Probe Applications of this compound Derivatives

Probe Type Reporter Group Potential Target Class Research Application
Fluorescent Probe Fluorescein, Rhodamine Enzymes (e.g., Carbonic Anhydrases, Proteases), Receptors (e.g., GPCRs) Live-cell imaging, Target engagement assays, High-throughput screening
Biotinylated Probe Biotin Unknown binding partners Target identification, Affinity purification

Application in Affinity Chromatography and Target Deconvolution Studies

The identification of the molecular targets of small molecules is a critical step in understanding their mechanism of action. Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a compound of interest. A derivative of this compound could be synthesized with a linker arm that allows for its immobilization on a solid support, such as agarose beads. This affinity matrix could then be used to "fish out" interacting proteins from a cell lysate.

This approach is particularly valuable for de-orphaning novel compounds discovered through phenotypic screens. Once a protein is captured, it can be identified using mass spectrometry. This methodology has been instrumental in identifying the targets of numerous drugs and tool compounds. While specific examples utilizing this exact oxolane sulfonamide are not available, the general principles of affinity chromatography are widely applicable to diverse chemical scaffolds. nih.govspringernature.com

Use in Chemical Genetics and Phenotypic Screening as a Tool Compound

Chemical genetics employs small molecules to perturb biological systems, offering a powerful alternative to traditional genetic approaches. ucsd.edu Phenotypic screening, a cornerstone of chemical genetics, involves testing large libraries of compounds for their ability to induce a specific cellular or organismal phenotype. drugtargetreview.comdrugtargetreview.com The three-dimensional and somewhat complex structure of this compound makes it a desirable component of screening libraries aimed at exploring novel chemical space.

Notably, structurally related sulfonamides have been identified in chemical genetic screens as potent inhibitors of endocytic and exocytic membrane traffic. These compounds were found to act by elevating the pH of organelles such as endosomes and the Golgi apparatus, in part by inhibiting V-ATPases. nih.govnih.gov This discovery highlights the potential for sulfonamide-containing compounds to modulate fundamental cellular processes. A library containing this compound and its analogs could be screened for a wide array of phenotypes, from inhibition of cancer cell proliferation to modulation of neuronal signaling, potentially uncovering novel biological pathways and therapeutic targets. acs.org

Table 2: Hypothetical Phenotypic Screening Cascade for this compound

Screening Level Assay Type Potential Phenotype Follow-up Action
Primary Screen High-content imaging of cultured cells Altered cell morphology, organelle distribution, or protein localization Confirmation of activity and dose-response analysis
Secondary Screen Specific cell-based functional assays Inhibition of cell migration, induction of apoptosis, modulation of a signaling pathway Target deconvolution efforts (e.g., affinity chromatography)

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design (purely academic principles)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. The physicochemical properties of this compound, including its relatively small size and three-dimensional character, align well with the principles of FBDD. tcichemicals.com The sulfonamide group itself is considered a valuable fragment due to its ability to form key hydrogen bonds with protein targets. nih.gov The oxolane and tert-butyl groups provide distinct vectors for fragment evolution, allowing for the systematic growth of a fragment hit into a more potent lead compound.

From a purely academic standpoint, the sulfonamide scaffold can also be incorporated into the design of covalent inhibitors. While the sulfonamide in the parent compound is not inherently reactive, it can be modified to include a "warhead" that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on the target protein. For example, vinyl sulfonamides have been utilized as Michael acceptors to achieve covalent inhibition. nih.gov This approach can lead to compounds with high potency and prolonged duration of action. The design of such inhibitors requires detailed structural information of the target protein to ensure selective targeting.

Contribution to Understanding Specific Biological Pathways at a Molecular Level

The ultimate goal of using a tool compound like this compound is to gain a deeper understanding of biological processes at the molecular level. Based on the known activities of related sulfonamides, this compound or its derivatives could potentially contribute to several areas of biological inquiry.

For example, cyclic sulfonamides have been identified as potent inhibitors of the SARS-CoV-2 main protease, a key enzyme in the viral life cycle. researchgate.netnih.gov A tool compound based on the this compound scaffold could be used to probe the structural and functional requirements for inhibiting this and other viral proteases, aiding in the development of novel antiviral therapies. frontiersrj.com

In the context of cancer biology, certain cyclic sulfonamides exhibit remarkable selectivity for inhibiting carbonic anhydrase IX, a transmembrane enzyme that is highly expressed in many hypoxic tumors and contributes to the acidic tumor microenvironment. researchgate.net A selective inhibitor derived from this compound could be a valuable tool for dissecting the role of carbonic anhydrase IX in tumor progression and metastasis. mdpi.com

Finally, as mentioned in the context of chemical genetics, sulfonamides that modulate organellar pH can be used to investigate the intricate machinery of membrane trafficking. nih.govnih.gov By perturbing this fundamental process with temporal control, researchers can uncover the roles of specific trafficking steps in various physiological and pathological conditions.

Table 3: Mentioned Compound Names

Compound Name
This compound
N-butyl-4-ethyldiamino-1,8-naphthalene imide
Sulfadiazine
Sulfonamide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (3S)-N-tert-butyloxolane-3-sulfonamide?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, tert-butyl-containing reagents (e.g., tert-butyldimethylsilyl chloride in ) can stabilize intermediates during sulfonamide formation. Post-synthesis, employ chiral HPLC (referenced in ) with polysaccharide-based columns to validate enantiopurity. Reaction monitoring via 1^1H/19^19F NMR ( ) ensures structural fidelity.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV/MS () to track degradation products. Prepare buffered solutions (pH 1–12) and incubate at 25–60°C. Compare degradation kinetics using Arrhenius modeling. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) ( ) quantify decomposition thresholds.

Q. What analytical techniques are critical for verifying the molecular structure of this compound?

  • Methodological Answer : Combine 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) for primary validation. For stereochemical confirmation, compare experimental circular dichroism (CD) spectra with computational predictions ( ). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment.

Advanced Research Questions

Q. How can contradictions in catalytic activity data for this compound-derived intermediates be resolved?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and compare with experimental kinetic data ( ). Cross-validate results using alternative catalysts (e.g., cobalt salen complexes in ) to isolate steric vs. electronic effects.

Q. What experimental designs are suitable for probing the biological activity of this compound against enzyme targets?

  • Methodological Answer : Design in vitro enzyme inhibition assays (e.g., VEGFR2/KDR inhibition protocols in ) with IC50_{50} determination. Use surface plasmon resonance (SPR) to measure binding kinetics. For in silico studies, dock the compound into target active sites (AutoDock Vina) and validate with molecular dynamics simulations (GROMACS).

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Methodological Answer : Employ a Hansen solubility parameter (HSP) approach to correlate experimental solubility with solvent polarity. Use shake-flask methods paired with UV-Vis quantification ( ). For non-polar solvents, apply the van’t Hoff equation to extrapolate temperature-dependent solubility. Validate with COSMO-RS computational models.

Q. What strategies optimize the compound’s regioselectivity in multi-step synthetic pathways?

  • Methodological Answer : Introduce directing groups (e.g., sulfonamide in ) to control reaction sites. Use computational tools (Schrödinger’s Maestro) to predict regiochemical outcomes. Experimentally, vary reaction conditions (e.g., solvent polarity, Lewis acids like Bi(OTf)3_3 in ) and monitor intermediates via LC-MS ().

Methodological Considerations for Data Interpretation

Q. How should researchers triangulate conflicting spectral data for this compound?

  • Methodological Answer : Apply multi-technique validation: cross-reference NMR, IR, and Raman spectra (). For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to resolve connectivity. Compare with spectral databases (PubChem, ) and synthetic analogs ().

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Apply Akaike information criterion (AIC) to select the best-fit model. For reproducibility, include triplicate measurements and report 95% confidence intervals ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.